molecular formula C26H33N3O3 B11447805 N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide CAS No. 5839-47-4

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide

Cat. No.: B11447805
CAS No.: 5839-47-4
M. Wt: 435.6 g/mol
InChI Key: BJHOWFXNJBNWLJ-UHFFFAOYSA-N
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Description

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide is a complex organic compound with the molecular formula C30H37N5O4 It is known for its unique structural features, which include a benzoyl group, a glycyl moiety, a cyclopentyl ring, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzoylglycine: Benzoyl chloride reacts with glycine in the presence of a base such as sodium hydroxide to form benzoylglycine.

    Cyclopentylamine Addition: Cyclopentylamine is then added to the benzoylglycine under controlled conditions to form N-cyclopentylbenzoylglycine.

    Coupling with Isovalinamide: The final step involves coupling N-cyclopentylbenzoylglycine with 4-methylphenylisovalinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or cyclopentyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzoylglycyl-N-cyclopentyl-N~2~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)isovalinamide
  • N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)valinamide

Uniqueness

N-(phenylcarbonyl)glycyl-N-cyclopentyl-N~2~-(4-methylphenyl)isovalinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

5839-47-4

Molecular Formula

C26H33N3O3

Molecular Weight

435.6 g/mol

IUPAC Name

N-[2-(N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-4-methylanilino)-2-oxoethyl]benzamide

InChI

InChI=1S/C26H33N3O3/c1-4-26(3,25(32)28-21-12-8-9-13-21)29(22-16-14-19(2)15-17-22)23(30)18-27-24(31)20-10-6-5-7-11-20/h5-7,10-11,14-17,21H,4,8-9,12-13,18H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

BJHOWFXNJBNWLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)NC1CCCC1)N(C2=CC=C(C=C2)C)C(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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